molecular formula C13H17N3O2 B1517642 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-79-8

1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine

Cat. No. B1517642
M. Wt: 247.29 g/mol
InChI Key: DUJSJYBDDFYHFN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)methyl-4-methyl-1H-pyrazol-5-amine, also known as DMPP, is a novel pyrazolamine compound with potential applications in the fields of biochemistry, pharmacology, and medicine. This compound has been studied extensively in recent years due to its unique structure and potential to act as an agonist or antagonist of various receptors in the human body. DMPP has been found to possess a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.

Scientific Research Applications

Biochemical Analysis and Detection

1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine and its related compounds have been studied for their biochemical properties and presence in biological samples. Takesada et al. (1963) studied the presence of similar compounds like 3,4-dimethoxyphenylethylamine in the urine of schizophrenic patients, highlighting the biochemical differences between these patients and normal subjects. This research underscores the significance of these compounds in biochemical analysis and their potential role in understanding psychiatric conditions (Takesada et al., 1963).

Carcinogenicity and Dietary Exposure

Studies have investigated the carcinogenic potential of heterocyclic amines similar to 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine. Ushiyama et al. (1991) measured the levels of carcinogenic heterocyclic amines in human urine, indicating continuous exposure to these compounds in food, which may not be formed endogenously (Ushiyama et al., 1991). Wakabayashi et al. (1993) quantified carcinogenic heterocyclic amines in various cooked foods, suggesting that humans are continuously exposed to these compounds derived from food in the normal diet (Wakabayashi et al., 1993).

Metabolism and Adduct Formation

The metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents have been a subject of investigation, given their genotoxic nature and potential carcinogenicity. Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines, comparing adduct levels in human tissues and blood with those formed in rodents, which highlighted significant differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).

Dietary Assessment and Exposure Risk

Zapico et al. (2022) conducted a pilot study for the dietary assessment of xenobiotics derived from food processing, including heterocyclic amines, in an adult Spanish sample. This study aimed to describe the intake of these compounds and identify dietary and lifestyle-related factors, emphasizing the need to adjust their intake to levels recommended by health agencies due to their wide presence and levels of intake in different sources (Zapico et al., 2022).

Health Impact and Disease Correlation

Research has also been conducted to understand the impact of similar compounds on health and their correlation with diseases. Sinha et al. (2000) investigated the risk of lung cancer posed by different heterocyclic amines in the diet, finding significant excess risks associated with some of these compounds, which may indicate a potential health hazard (Sinha et al., 2000).

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-7-15-16(13(9)14)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSJYBDDFYHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189661
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine

CAS RN

1152526-79-8
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152526-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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